REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[Br:7][C:8]1[CH:13]=[C:12]([F:14])[C:11]([NH:15][C:16](=[N:18][CH:19]([CH3:21])[CH3:20])[CH3:17])=[C:10](F)[CH:9]=1>CNC=O>[Br:7][C:8]1[CH:13]=[C:12]([F:14])[C:11]2[N:15]=[C:16]([CH3:17])[N:18]([CH:19]([CH3:21])[CH3:20])[C:10]=2[CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
6.9 kg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
16.2 kg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)F)NC(C)=NC(C)C)F
|
Name
|
|
Quantity
|
76 kg
|
Type
|
solvent
|
Smiles
|
CNC=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat the mixture at 70-75° C. until complete by HPLC
|
Type
|
TEMPERATURE
|
Details
|
Cool to 20-30° C.
|
Type
|
CUSTOM
|
Details
|
quench
|
Type
|
ADDITION
|
Details
|
by adding into water (227 kg)
|
Type
|
EXTRACTION
|
Details
|
then extract with MtBE (37×4 kg)
|
Type
|
WASH
|
Details
|
Wash the combined organic phases with brine (49×2 kg)
|
Type
|
CONCENTRATION
|
Details
|
concentrate to 25-30 L
|
Type
|
ADDITION
|
Details
|
add n-hexane (64 kg)
|
Type
|
FILTRATION
|
Details
|
filter the slurry
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C2=C(N(C(=N2)C)C(C)C)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 kg | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |